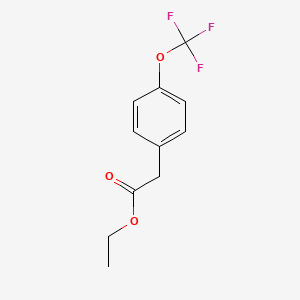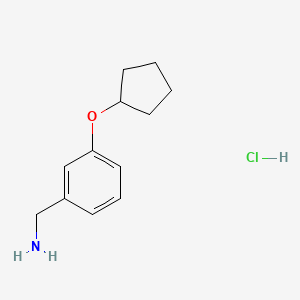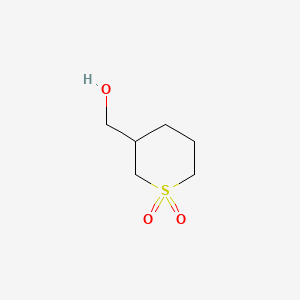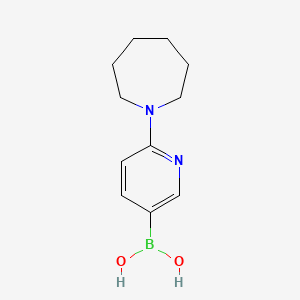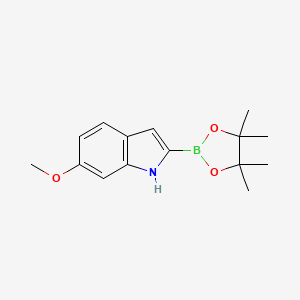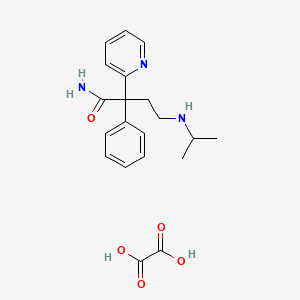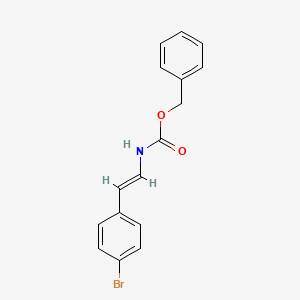
Benzyl 4-bromostyrylcarbamate
Overview
Description
Benzyl 4-bromostyrylcarbamate is a chemical compound with the molecular formula C16H14BrNO2 and a molecular weight of 332.197. It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl 4-bromostyrylcarbamate consists of a benzyl group attached to a carbamate group, which is further connected to a 4-bromostyryl group .
Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 4-bromostyrylcarbamate are not available, benzylic compounds generally undergo various reactions. For instance, benzylic trichloroacetimidates react with trimethylaluminum under Lewis acid promoted conditions to produce methylated products . Benzylic and allylic C–H bond functionalizations provide a series of general and mild approaches for diversification of alkylbenzenes and alkenes .
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Compounds such as Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their significant role in supramolecular chemistry, serving as versatile building blocks for applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly behavior of BTAs into nanometer-sized rod-like structures stabilized by hydrogen bonding is particularly noteworthy. Such compounds' adaptable nature promises a bright future for innovative applications in various scientific disciplines, demonstrating the potential utility of similar compounds like Benzyl 4-bromostyrylcarbamate in advanced material science and engineering (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Drug Discovery and Antimicrobial Agents
Research into benzofuran derivatives underscores their importance in drug discovery, especially as potential antimicrobial agents. These compounds, found widely in natural and synthetic forms, display a range of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The unique structural features and wide array of biological activities associated with benzofuran and its derivatives highlight the importance of chemical scaffolds like Benzyl 4-bromostyrylcarbamate in the search for new antimicrobial drugs. Such studies suggest the potential for compounds like Benzyl 4-bromostyrylcarbamate to serve as valuable leads in developing novel therapeutic agents (Asha Hiremathad et al., 2015).
Advanced Materials and Biomedical Engineering
The modification of natural polymers, such as the esterification of hyaluronan to produce derivatives with varied biological properties, showcases the potential of chemical modifications in creating new materials for clinical applications. Research on ethyl and benzyl hyaluronan esters, as representatives of this class of compounds, reveals their varied physico-chemical properties and potential in favoring or inhibiting cell adhesion. This suggests that compounds like Benzyl 4-bromostyrylcarbamate could be explored for similar modifications to produce materials with specific biological properties suitable for biomedical applications (D. Campoccia et al., 1998).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing . Skin contact requires immediate washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
While specific future directions for Benzyl 4-bromostyrylcarbamate are not available, similar compounds are being used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests potential future directions for Benzyl 4-bromostyrylcarbamate in these areas.
Mechanism of Action
In terms of pharmacokinetics, many factors can influence a compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its chemical structure, size, and the presence of functional groups. For example, compounds with a benzyl group are often lipophilic, which can affect their absorption and distribution within the body .
The result of a compound’s action can vary widely depending on its specific targets and mode of action. Some compounds might inhibit or activate certain biochemical pathways, leading to various cellular effects .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
benzyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNGECHOBOGOH-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682011 | |
| Record name | Benzyl [(E)-2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromostyrylcarbamate | |
CAS RN |
1228957-12-7 | |
| Record name | Benzyl [(E)-2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



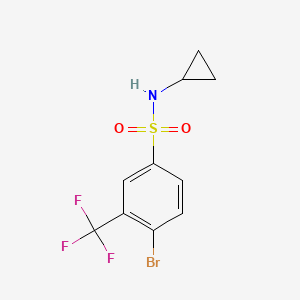
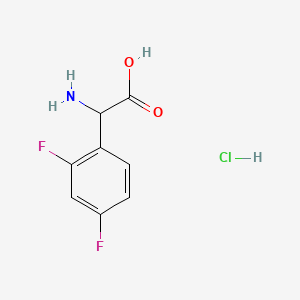
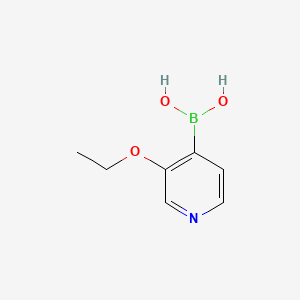

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)
